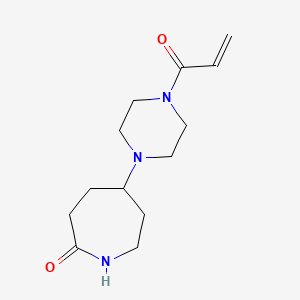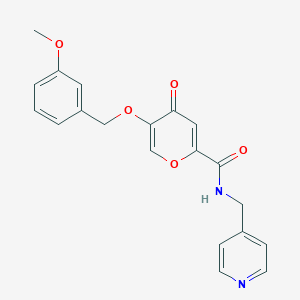
Methyl 4-(3-cyano-2-pyridinyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(3-cyano-2-pyridinyl)benzenecarboxylate” is a biochemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C14H10N2O2 . The compound contains a benzenecarboxylate group attached to a pyridinyl group with a cyano substituent. The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such information is not available in the sources I found.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 238.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Photophysical Properties :
- Triplet State Properties : Research by Motten and Kwiram (1981) investigated the phosphorescence and zero-field splittings of several pyridine derivatives, including cyano derivatives. This study is crucial for understanding the triplet state properties of such compounds, which is relevant in photophysical and photochemical applications (Motten & Kwiram, 1981).
Electrochemical Behavior :
- Electrochemical Studies in Aprotic Media : Trazza, Andruzzi, and Carelli (1982) explored the electrochemical behavior of 3-cyano-1-methyl-1,4-dihydropyridines and related compounds in aprotic media. Understanding such behaviors is fundamental for applications in electrochemistry and battery technology (Trazza, Andruzzi, & Carelli, 1982).
Organic Synthesis :
- Synthesis of Functionalized Pyridines : Mekheimer, Mohamed, and Sadek (1997) discussed the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone. This research contributes to the field of organic synthesis, particularly in the creation of novel pyridine-based compounds (Mekheimer, Mohamed, & Sadek, 1997).
Corrosion Inhibition :
- Corrosion Inhibitive Behavior : Murmu et al. (2019) synthesized pyridine-based Schiff bases and studied their corrosion inhibitive performance on mild steel. Such research is vital for developing new corrosion inhibitors in industrial applications (Murmu et al., 2019).
Palladium-Catalyzed Reactions :
- Palladium-Catalyzed Methylation and Arylation : Giri et al. (2007) explored the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This research is significant in the field of catalysis and pharmaceutical synthesis (Giri et al., 2007).
Polymerization Studies :
- Electron-pair Donors in Carbocationic Polymerization : Pratap and Heller (1992) used 1-Methyl-2-pyrrolidinone as an electron-pair donor in isobutylene polymerization. Such studies are essential in polymer chemistry for developing new polymeric materials (Pratap & Heller, 1992).
Propriétés
IUPAC Name |
methyl 4-(3-cyanopyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)11-6-4-10(5-7-11)13-12(9-15)3-2-8-16-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYDEUJKFAVIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


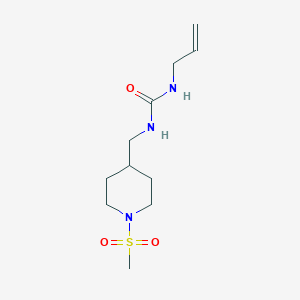

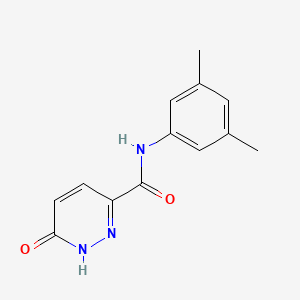
![N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)
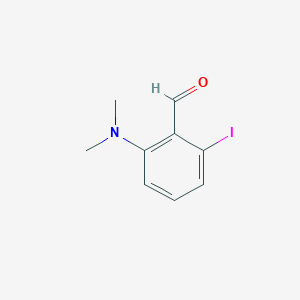
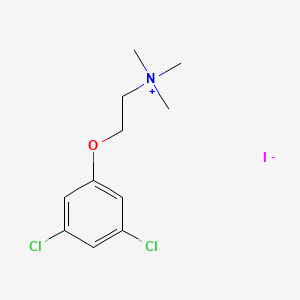
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)
